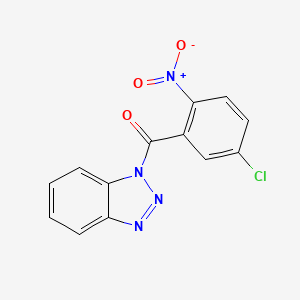
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide selectively inhibits the activity of BTK, which is a crucial component of the B-cell receptor signaling pathway. BTK plays a critical role in the activation and survival of B-cells, which are essential for the production of antibodies. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, this compound has been shown to inhibit B-cell proliferation and survival, reduce the production of pro-inflammatory cytokines and chemokines, and enhance the activity of immune cells such as T-cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide. One possible direction is the investigation of its therapeutic potential in B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is the exploration of its combination with other targeted therapies or immunotherapies to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoic acid with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in B-cell malignancies. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-7-14(17(20)18-12-15-5-4-10-23-15)11-16(13)24(21,22)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJNXZXECHNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5847872.png)
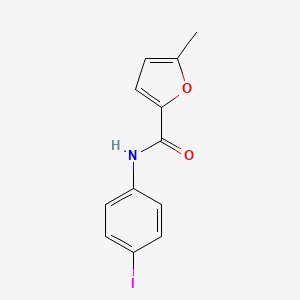
![2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5847885.png)
![2-[(2-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)

![N-[4-(aminosulfonyl)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5847903.png)
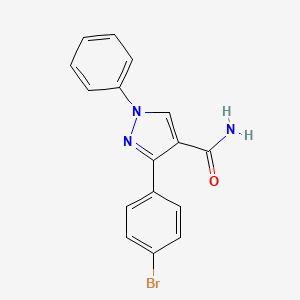
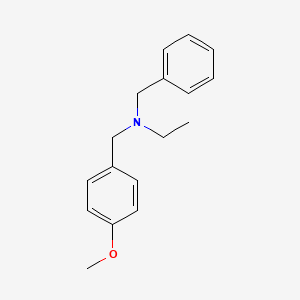
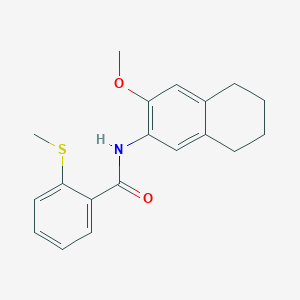
![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)
